molecular formula C20H21F4N3O3 B2627006 1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097918-38-0

1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2627006
CAS RN: 2097918-38-0
M. Wt: 427.4
InChI Key: UWLAHPTUMDLXHK-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid” is a useful research chemical that can be used as a cabozantinib intermediate . It has a molecular formula of C11H10FNO3 and a molecular weight of 223.2 .


Synthesis Analysis

The synthesis of “1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid” can be achieved from 3-Fluoroaniline and 1,1-Cyclopropanedicarboxylic acid .


Physical And Chemical Properties Analysis

The compound “1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid” has a melting point of 173.0 to 177.0 °C and a predicted boiling point of 475.2±30.0 °C. It has a density of 1.521 and is soluble in methanol .

Scientific Research Applications

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives, including imidazolidine-2,4-dione scaffolds, are significant in medicinal chemistry for their versatile biological and pharmacological activities. These compounds are involved in therapeutic and agrochemical applications due to their ability to display a variety of biological activities. They are crucial in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates, which have potential medical applications. The production of hydantoin using the Bucherer-Bergs reaction highlights an efficient method for synthesizing important natural products and new organic compounds with potential therapeutic applications (Shaikh et al., 2023).

Synthesis and Evaluation of Ligands

The synthesis and evaluation of ligands, especially those targeting D2-like receptors, utilize arylcycloalkylamines, such as phenyl piperidines and piperazines, as pharmacophoric groups. These groups are crucial in improving the potency and selectivity of binding affinity at D2-like receptors. Research in this area explores the contributions of two key pharmacophoric groups to the potency and selectivity of synthesized agents, indicating the importance of composite structure in receptor affinity (Sikazwe et al., 2009).

Advances in Dopamine D2 Receptor Ligands

Recent advancements in dopamine D2 receptor ligands emphasize their therapeutic potential for treating neuropsychiatric disorders. The typical pharmacophore with high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, critical for high D2R affinity. This research underscores the importance of these ligands in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Pharmaceutical Applications of Imidazolidinone Derivatives

Imidazolidinone derivatives, like 2,4-imidazolidinedione, play a pivotal role in pharmaceutical chemistry due to their broad pharmacological activities across various diseases. This compound and its derivatives have been extensively studied for their synthesis methods and pharmacological properties, demonstrating their significance in the development of new therapeutics (Sudani & Desai, 2015).

Safety and Hazards

The safety information for “1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid” includes hazard statements H315+H320 and precautionary statements P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

1-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F4N3O3/c21-14-3-1-13(2-4-14)19(7-8-19)17(29)25-9-5-15(6-10-25)26-11-16(28)27(18(26)30)12-20(22,23)24/h1-4,15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLAHPTUMDLXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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